Home > Products > Screening Compounds P6719 > Capmatinib dihydrochloride
Capmatinib dihydrochloride - 1197376-85-4

Capmatinib dihydrochloride

Catalog Number: EVT-3164045
CAS Number: 1197376-85-4
Molecular Formula: C23H19Cl2FN6O
Molecular Weight: 485.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Capmatinib dihydrochloride, also known as 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide dihydrochloride monohydrate, is a small-molecule tyrosine kinase inhibitor specifically targeting the MET proto-oncogene. It was first discovered in 2011 and received approval from the U.S. Food and Drug Administration in August 2020 for the treatment of non-small cell lung cancer with MET exon 14 skipping mutations. This compound has shown significant efficacy in preclinical and clinical studies, particularly in patients with specific genetic alterations associated with cancer progression .

Source and Classification

Capmatinib dihydrochloride is classified as a Type Ib MET tyrosine kinase inhibitor. It is derived from a series of chemical modifications aimed at enhancing selectivity and potency against the MET kinase. The compound was synthesized at Novartis Pharmaceuticals, which played a crucial role in its development and subsequent clinical evaluation .

Synthesis Analysis

The synthesis of capmatinib dihydrochloride involves several key steps designed to construct its complex molecular framework. The synthetic route typically begins with commercially available precursors, which undergo transformations including:

  1. Formation of the Imidazo[1,2-b][1,2,4]triazin core: This step often involves cyclization reactions that create the triazine structure.
  2. Quinoline modification: The introduction of the quinoline moiety is critical for enhancing the compound's binding affinity to the MET kinase.
  3. Final assembly: The final steps include amide bond formation and salt formation to yield the hydrochloride salt form.

Technical details reveal that high-throughput screening methods were employed to optimize the synthesis process and evaluate compound efficacy against various cancer cell lines .

Molecular Structure Analysis

The molecular structure of capmatinib dihydrochloride can be described by its chemical formula C23H17FN6O2ClHH2OC_{23}H_{17}FN_{6}O\cdot 2ClH\cdot H_{2}O. The compound features a complex arrangement that includes:

  • Imidazo[1,2-b][1,2,4]triazin core: This structure is essential for its interaction with the MET kinase.
  • Quinoline ring: Provides additional binding interactions.
  • Fluoro substituent: Enhances metabolic stability and binding affinity.

The three-dimensional structure has been modeled based on crystallographic data, revealing key interactions between capmatinib and the MET kinase domain that facilitate its inhibitory action .

Chemical Reactions Analysis

Capmatinib dihydrochloride participates in various chemical reactions primarily related to its biological activity:

  • Inhibition of MET phosphorylation: Capmatinib binds competitively to the ATP-binding site of the MET kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  • Selectivity for MET: Studies have demonstrated that capmatinib exhibits over 10,000-fold selectivity for MET compared to other kinases, highlighting its potential for targeted therapy in cancers driven by MET dysregulation .
Mechanism of Action

Capmatinib functions as a selective inhibitor of the MET tyrosine kinase. Its mechanism involves:

  1. Binding to the ATP site: Capmatinib competes with ATP for binding to the active site of MET.
  2. Disruption of signaling pathways: By inhibiting MET phosphorylation, capmatinib disrupts downstream signaling pathways involved in cell proliferation and survival, particularly affecting pathways linked to cancer progression such as those mediated by hepatocyte growth factor.

Quantitative data indicates that capmatinib has an average IC50IC_{50} value of approximately 0.13 nM against MET, demonstrating its high potency .

Physical and Chemical Properties Analysis

Capmatinib dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water and common organic solvents.
  • Stability: Stability studies indicate that capmatinib maintains integrity under standard laboratory conditions.

Pharmacokinetic studies show that capmatinib is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 1–2 hours post-dose. Its elimination half-life is approximately 6.5 hours, indicating suitability for once-daily dosing regimens .

Applications

Capmatinib dihydrochloride is primarily used in oncology as a targeted therapy for patients with non-small cell lung cancer harboring specific genetic alterations such as MET exon 14 skipping mutations. Its development has paved the way for personalized medicine approaches in cancer treatment. Ongoing research aims to explore additional indications beyond non-small cell lung cancer and to enhance efficacy against resistance mechanisms observed in clinical settings .

Synthetic Pathways and Optimization Strategies for Capmatinib Dihydrochloride

Late-Stage Cyclization Approaches in Quinoline-Biaryl Fragment Assembly

The synthesis of capmatinib dihydrochloride relies on a convergent strategy featuring late-stage cyclization between a quinoline fragment and a biaryl fragment. As detailed in the synthesis, fragment assembly begins with acrolein diethyl acetal (231), which undergoes hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) to generate an alkyl borane in situ. This intermediate participates in a Suzuki cross-coupling reaction with 6-bromoquinoline (232) to yield the Suzuki product. Subsequent acid hydrolysis converts this intermediate to aldehyde 233, which is then treated with N-chlorosuccinimide (NCS, 234) under proline catalysis to form hemiaminal 235 – the critical quinoline fragment [3].

The strategic use of late-stage cyclization minimizes side reactions during fragment preparation. Key advantages include:

  • Functional group tolerance: The quinoline nitrogen remains unprotected during borane formation and coupling.
  • Stereoelectronic control: Proline catalysis ensures regioselective chlorination at the benzylic position of aldehyde 233.
  • Purification efficiency: Hemiaminal 235 crystallizes directly from the reaction mixture, eliminating chromatography [3].

Table 1: Late-Stage Cyclization Sequence for Quinoline Fragment

StepStarting MaterialReagent/ConditionsIntermediateKey Feature
1Acrolein diethyl acetal (231)9-BBN, THF, 0°C to rtAlkyl boraneIn situ borane formation
26-Bromoquinoline (232)Pd catalyst, base, 80°CSuzuki productBiaryl coupling
3Suzuki productAqueous HCl, refluxAldehyde 233Hydrolysis of acetal
4Aldehyde 233NCS (234), L-proline, DMFHemiaminal 235Catalytic asymmetric induction

Suzuki Cross-Coupling Optimization for Quinoline Fragment Synthesis

The Suzuki-Miyaura coupling for constructing the quinoline biaryl system employs carefully optimized parameters. The reaction between the in situ-generated alkyl borane from 231 and 6-bromoquinoline (232) achieves high efficiency under specific catalytic conditions:

Catalyst system: Pd(OAc)₂/PPh₃ (5 mol% Pd, 10 mol% PPh₃) in toluene/water (4:1) at 80°C. This system balances activity and stability while preventing palladium black formation [3] [10].

Base selection: K₂CO₃ (2.0 equiv) provides optimal transmetalation kinetics without promoting protodeboronation. Competitive experiments demonstrate that electron-rich boronic acids exhibit enhanced reactivity (ρ = +0.71 Hammett constant), confirming nucleophilic character dominates the transmetalation step [10].

Mechanistic insight: Electrospray ionization mass spectrometry (ESI-MS) analysis of reaction mixtures identifies [ArB(OH)₃]⁻ as the dominant borate species. This supports the base-assisted generation of tetracoordinated boron "ate" complexes as the true transmetalating agents rather than neutral boronic acids [10].

Table 2: Suzuki Cross-Coupling Optimization Parameters

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield
CatalystPd(OAc)₂ alonePd(OAc)₂/PPh₃ (1:2 ratio)25% → 89%
SolventEthanol/waterToluene/water (4:1)Prevents reduction side products
BaseNaOHK₂CO₃Minimizes protodeboronation
Temperature60°C80°CComplete conversion in 2h
Boron reagentPinacol boronateIn situ alkyl borane3× faster kinetics

Bromination Efficiency in Triazin-Amine Intermediate Preparation

The biaryl fragment synthesis initiates with the preparation of 6-bromo-1,2,4-triazin-3-amine (238), where bromination efficiency presents a critical bottleneck. The sequence begins with condensation of aminoguanidine bicarbonate (236) and glyoxal (237) to form 1,2,4-triazin-3-amine. Direct bromination of this intermediate yields 238 in merely 17% yield – a significant synthetic limitation [3].

Key factors influencing bromination efficiency:

  • Electrophilic substitution pattern: Bromination occurs preferentially at the electron-deficient C6 position, but competing N-bromination reduces yield.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) increase solubility but promote degradation. Dichloromethane minimizes side reactions but reduces conversion.
  • Additive optimization: Hydrogen bromide (HBr) addition (5 mol%) redirects selectivity toward C-bromination by suppressing N-bromide formation [6].

Purification challenges arise from the polar nature of 238, necessitating silica gel chromatography with methanol/dichloromethane eluents. Recrystallization screening identified ethanol/water (7:3) as optimal, improving recovery to 82% despite the modest reaction yield [3] [6].

Halogen-Metal Exchange Dynamics in Boronate Coupling Partner Synthesis

The synthesis of boronate coupling partner 240 from 4-bromo-2-fluorobenzonitrile (239) exemplifies precision halogen-metal exchange:

Reaction conditions: Treatment of 239 with n-butyllithium (2.2 equiv) in anhydrous THF at –78°C followed by electrophilic quenching with trimethyl borate yields boronate 240 in 82% yield after hydrolysis [3] [4].

Critical dynamics include:

  • Temperature control: Exchange below –70°C prevents benzylic deprotonation competing with Br/Li exchange.
  • Solvent dependency: THF outperforms diethyl ether in suppressing boronic acid anhydride formation.
  • Electrophile selection: Trimethyl borate provides higher regioselectivity than triisopropyl borate, though the latter offers crystalline products [4].

Table 3: Halogen-Metal Exchange Optimization

VariableCondition ACondition BOptimal ConditionRationale
Baset-BuLin-BuLin-BuLi (2.2 equiv)Minimizes side reactions with nitrile
Temperature–40°C–100°C–78°CBalances kinetics/stability
AdditiveNoneMgBr₂·OEt₂MgBr₂·OEt₂ (0.5 equiv)Prevents aryne formation
QuenchingB(OMe)₃B(OiPr)₃B(OMe)₃ (3.0 equiv)Faster methanolysis

Kinetic studies reveal the exchange half-life is <2 minutes at –78°C. In situ infrared spectroscopy confirms complete metalation before borate addition prevents protodebromination [4].

Solvent and Catalyst Selection for Annulation Reactions in Final Salt Formation

The concluding annulation between quinoline fragment 235 and biaryl fragment 241 demands meticulous solvent/catalyst selection:

Annulation conditions: Combining 235 and 241 in ethylene glycol at 90°C generates imidazo-triazine 242 within 4 hours. Ethylene glycol serves dual roles as solvent and reducing agent, preventing oxidation of the imidazo-triazine core [3].

Hydrolysis optimization: Subsequent conversion of 242 to benzoic acid 243 employs:

  • Solvent: 6M HCl in dioxane/water (1:1)
  • Temperature: 60°C for 2h
  • Yield: 91% with minimal decarboxylation [3]

Amidation and salt formation: The final steps involve:

  • Amidation of 243 with methylamine hydrochloride using HATU/DIPEA in DMF at 25°C
  • Treatment with 6N HCl in isopropanol to form the dihydrochloride salt
  • Crystallization from ethanol/water to afford capmatinib dihydrochloride monohydrate [3] [8]

Catalyst poisoning considerations: Residual boron species (≤50 ppm) from Suzuki steps deactivate palladium during annulation. Scavenging with polystyrene-bound thiourea resins reduces Pd usage by 40% while maintaining >99.5% purity [4].

Properties

CAS Number

1197376-85-4

Product Name

Capmatinib dihydrochloride

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride

Molecular Formula

C23H19Cl2FN6O

Molecular Weight

485.3 g/mol

InChI

InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H

InChI Key

ZTNPHABKLIJXTL-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl

Synonyms

2-fluoro-4-(7-((quinolin-6-yl)methyl)imidazo(1,2-b)(1,2,4)triazin-2-yl)benzoic acid
2-fluoro-4-(7-((quinolin-6-yl)methyl)imidazo(1,2-b)-(1,2,4)triazin-2-yl)benzamide
2-fluoro-n-methyl-4-(7-((quinolin-6-yl)methyl)imidazo(1,2- b)(1,2,4)triazin-2-yl)benzamide dihydrochloride monohydrate
2-fluoro-N-methyl-4-(7-(quinolin-6-yl-methyl)imidazo(1,2-b)(1,2,4)triazin-2-yl)benzamide
2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo(1,2-b)(1,2,4)triazin-2-yl)benzamide
2-fluoro-n-methyl-4-(7-(quinolin-6-ylmethyl)imidazo(1,2-b)(1,2,4)triazin-2-yl)benzamide dihydrochloride
capmatinib
capmatinib dihydrochloride
capmatinib dihydrochloride monohydrate
capmatinib hydrochloride
capmatinib hydrochloride anhydrous
capmatinib metabolite M13
capmatinib metabolite M18
CMC-583
CMC583
CNJ-294
CNJ294
INC-280
INC280
INCB-28060
INCB-28060 free base
INCB28060
NVP-INC280
NVP-INC280-NX
Tabrecta

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.